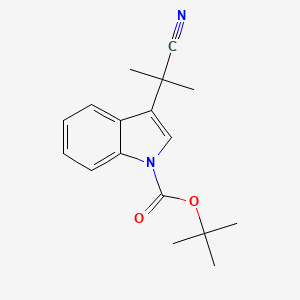

tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate

Description

BenchChem offers high-quality tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(2-cyanopropan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-16(2,3)21-15(20)19-10-13(17(4,5)11-18)12-8-6-7-9-14(12)19/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUIQGPPVFDFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635983 | |

| Record name | tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380626-46-0 | |

| Record name | tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. This compound, featuring a functionalized indole core, is a valuable building block in medicinal chemistry and drug development. The outlined synthesis is a two-step process commencing with the protection of the indole nitrogen, followed by a regioselective free-radical alkylation at the C3 position. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the rationale behind the strategic choices in this synthetic sequence, targeting researchers and professionals in organic synthesis and pharmaceutical development.

Introduction

The Indole Motif in Modern Drug Discovery

The indole scaffold is a privileged heterocyclic structure, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions, particularly hydrogen bonding and π-stacking, make it a cornerstone in the design of bioactive molecules. The functionalization of the indole ring at various positions is a key strategy for modulating the pharmacological profile of drug candidates.

Structural Analysis of the Target Compound

The target molecule, tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate, possesses three key structural features:

-

An indole nucleus , the primary pharmacophore.

-

A tert-butyloxycarbonyl (Boc) group at the N1 position. This acid-labile protecting group serves to deactivate the indole nitrogen, preventing side reactions and enhancing the solubility of indole intermediates in organic solvents.[2]

-

A 2-cyanopropan-2-yl substituent at the C3 position. The introduction of a quaternary carbon center and a nitrile group at this position provides a sterically defined and synthetically versatile handle for further molecular elaboration.

Overview of the Selected Synthetic Strategy

The synthesis is designed for efficiency and high regioselectivity, proceeding in two distinct stages:

-

N-Protection: The indole nitrogen is protected with a Boc group using di-tert-butyl dicarbonate.

-

C3-Alkylation: A free-radical addition reaction introduces the 2-cyanopropan-2-yl group specifically at the electron-rich C3 position of the indole ring.

This approach leverages common, well-understood reactions to construct a complex intermediate from simple starting materials.

Synthetic Pathway Design and Rationale

A retrosynthetic analysis logically disconnects the molecule at its most synthetically accessible bonds. The C3-C bond and the N1-C bond are the most apparent disconnections.

-

Disconnection 1 (N1-Boc): The removal of the Boc protecting group is a standard deprotection step, leading back to the C3-substituted indole, 2-(1H-indol-3-yl)-2-methylpropanenitrile.

-

Disconnection 2 (C3-Alkyl): The bond between the indole C3 and the quaternary carbon of the substituent is disconnected. This suggests an addition of a 2-cyanopropan-2-yl species to an indole precursor. A free-radical pathway is highly favorable for this transformation, utilizing a radical initiator as the source of the alkyl group.

This logic leads to the forward synthesis plan illustrated below.

Figure 1: Overall two-step synthesis pathway.

Detailed Synthesis Protocols

Step 1: Synthesis of tert-butyl 1H-indole-1-carboxylate (N-Boc Indole)

Principle & Rationale: The protection of the indole nitrogen is crucial for the success of the subsequent radical reaction. The Boc group reduces the nucleophilicity of the indole ring system slightly and prevents potential N-alkylation side reactions.[3] Furthermore, it improves the handling and solubility of the substrate. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is a standard and high-yielding method for this transformation.[2][4]

Experimental Protocol:

-

To a solution of indole (1.0 eq) in acetonitrile (approx. 0.5 M) in a round-bottom flask, add di-tert-butyl dicarbonate (1.2 eq).

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove DMAP), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 1H-indole-1-carboxylate as a clear oil or low-melting solid.

Data Summary Table:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

| Indole | 117.15 | 1.0 |

| (Boc)₂O | 218.25 | 1.2 |

| DMAP | 122.17 | 0.1 |

| Expected Yield | - | >95% |

Step 2: Synthesis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate

Principle & Rationale: This key step involves a free-radical addition to the electron-rich C2-C3 double bond of the indole core. 2,2'-Azobis(isobutyronitrile) (AIBN) is an excellent thermal initiator. Upon heating, it decomposes to form two stable 2-cyano-2-propyl radicals and nitrogen gas.[5][6] This radical is relatively stable and selectively attacks the nucleophilic C3 position of the N-Boc protected indole. The resulting indolyl radical intermediate then rearomatizes to form the final product. The reaction is highly regioselective for the C3 position due to the higher electron density at this carbon compared to C2 in N-protected indoles.

Mechanistic Pathway:

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of a Key Alectinib Intermediate: tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[2] Its unique electronic properties and the ability to be functionalized at various positions make it a privileged structure in drug design. This guide provides a detailed examination of the physicochemical properties of tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate, a complex indole derivative. Understanding these properties is paramount for its effective use in synthetic chemistry, particularly in the context of process development and scale-up for pharmaceutical manufacturing.

Molecular Structure and Physicochemical Properties

The structure of this intermediate is characterized by a highly substituted indole core. A tert-butyl carboxylate group protects the indole nitrogen, enhancing its stability and modifying its reactivity. The C2 position bears a bulky substituted phenyl ring, and the C3 position is functionalized with a carboxylate group, while a cyano group is present at the C6 position.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1256584-75-4 | [1][3][4] |

| Molecular Formula | C₂₅H₂₇IN₂O₂ | [1][4] |

| Molecular Weight | 514.4 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 14.00 ± 0.30 | [1] |

| LogP (Predicted) | 6.9 | [4] |

Structural Identifiers:

-

InChI: InChI=1S/C25H27IN2O2/c1-7-16-9-10-17(13-19(16)26)25(5,6)22-21(23(29)30-24(2,3)4)18-11-8-15(14-27)12-20(18)28-22/h8-13,28H,7H2,1-6H3[1][4]

-

SMILES: CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)OC(C)(C)C)I[4]

Synthesis and Role as a Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of Alectinib.[1] While specific, detailed synthetic procedures for this exact intermediate are often proprietary, the general synthesis of substituted indoles can be approached through various established methods. One of the most common is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[5]

For a complex molecule such as this, a multi-step synthesis is expected, likely involving the construction of the substituted indole core followed by functional group manipulations. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is crucial for controlling the regioselectivity of subsequent reactions.

Diagram 1: Generalized Synthetic Workflow

Caption: A generalized workflow for synthesizing complex indole derivatives.

Analytical Characterization

The structural elucidation and purity assessment of this intermediate would rely on a combination of standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on the indole and phenyl rings, the ethyl group protons, the distinct singlets for the two methyl groups of the propan-2-yl moiety, and the large singlet for the tert-butyl group.

-

¹³C NMR: Would reveal the carbon signals for the indole and phenyl rings, the cyano group, the ester carbonyl, and the aliphatic carbons.

2. Mass Spectrometry (MS): MS analysis would be used to confirm the molecular weight of the compound (514.4 g/mol ).[1][3] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

3. Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C≡N stretch of the cyano group, the C=O stretch of the tert-butyl ester, and the N-H stretch (if deprotected).

4. High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the intermediate and for monitoring the progress of the synthesis. A suitable reversed-phase method would be developed for this purpose.

Diagram 2: Analytical Workflow for Characterization

Caption: A typical analytical workflow for the characterization of a synthetic intermediate.

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions should be taken. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. The compound should be handled in a well-ventilated area or a fume hood. For specific handling and safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. Predicted hazard statements suggest that related compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

Storage in a cool, dry, and well-ventilated place is recommended to ensure its stability.

Conclusion

tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate is a valuable intermediate in the synthesis of the targeted anti-cancer agent, Alectinib. Its physicochemical properties are dictated by its complex, highly substituted indole structure. A thorough understanding of these properties, along with a robust analytical characterization, is essential for its successful application in a multi-step synthetic route. While direct experimental data on the originally requested tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is sparse, the detailed analysis of this closely related Alectinib intermediate provides a strong foundation for researchers and drug development professionals working with similar indole derivatives.

References

- (Reference details for a general review on indole synthesis and properties will be added here if found in subsequent targeted searches)

- (Reference details for a publication on the synthesis of Alectinib will be added here if found in subsequent targeted searches)

- (Reference details for a chemical database entry for CAS 1256584-75-4 will be added here)

Sources

- 1. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate CAS#: 1256584-75-4 [m.chemicalbook.com]

- 2. rjptonline.org [rjptonline.org]

- 3. wuyanpharm.com [wuyanpharm.com]

- 4. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | C25H27IN2O2 | CID 66835052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uop.edu.pk [uop.edu.pk]

CAS number 1256584-75-4 properties

An In-depth Technical Guide to Venetoclax (ABT-199), a BCL-2 Selective Inhibitor

A Note on Chemical Identification: The CAS number 1256584-75-4 provided in the topic query corresponds to tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate, a chemical intermediate primarily used in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib[1][2][3][4][5][6][7]. Given the request for a technical guide on a core therapeutic agent for an audience of researchers and drug development professionals, this guide will focus on the well-established B-cell lymphoma-2 (BCL-2) inhibitor, Venetoclax (also known as ABT-199 or GDC-0199), as its profile aligns with the in-depth requirements of the prompt.

Introduction

Venetoclax is a first-in-class, orally bioavailable small molecule that has revolutionized the treatment of certain hematological malignancies.[8] It functions as a highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma-2 (BCL-2).[8][9][10] The overexpression of BCL-2 is a hallmark of various cancers, particularly lymphoid malignancies, where it sequesters pro-apoptotic proteins, thereby preventing cancer cells from undergoing programmed cell death (apoptosis) and conferring resistance to chemotherapy.[9][10][11] Venetoclax directly targets the BCL-2 protein, restoring the natural process of apoptosis in cancer cells.[8][11] This guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological profile, and clinical applications of Venetoclax for researchers and professionals in drug development.

Chemical and Physical Properties

Venetoclax is a complex synthetic organic compound. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |

| Synonyms | ABT-199, GDC-0199, RG7601[12] |

| CAS Number | 1257044-40-8[13] |

| Molecular Formula | C₄₅H₅₀ClN₇O₇S[13] |

| Molecular Weight | 868.44 g/mol [14] |

| Appearance | Off-white to white fine powder[5] |

| Solubility | Soluble in DMSO (50 mg/mL)[13]; Insoluble in water and ethanol[14] |

| Purity | >98% |

Mechanism of Action: Restoring Apoptosis

The primary mechanism of action of Venetoclax is the selective inhibition of the BCL-2 protein.[8] BCL-2 is a key regulator of the intrinsic (mitochondrial) pathway of apoptosis. In cancer cells, its overexpression allows for the sequestration of pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[8][15]

Venetoclax is a BH3-mimetic, meaning it mimics the action of the BH3-only proteins, which are the natural antagonists of BCL-2.[9][13] By binding with high affinity (Ki < 0.01 nM) to the BH3-binding groove of BCL-2, Venetoclax displaces pro-apoptotic proteins.[8][14][15] This liberation of pro-apoptotic proteins, particularly BIM, allows them to activate BAX and BAK.[15] The activated BAX and BAK then oligomerize on the mitochondrial outer membrane, leading to MOMP, the release of cytochrome c, and the activation of caspases, ultimately culminating in apoptosis.[8][15]

Figure 1: Simplified signaling pathway of Venetoclax-induced apoptosis.

Pharmacological Profile

Venetoclax exhibits a highly selective and potent inhibitory profile against BCL-2. This selectivity is a key differentiator from earlier, less selective BCL-2 family inhibitors like Navitoclax, which also inhibit BCL-xL, leading to dose-limiting thrombocytopenia.[8]

| Parameter | Value | Reference |

| Target | BCL-2 | [8][9][10] |

| Binding Affinity (Ki) | <0.01 nM | [14] |

| Selectivity vs. BCL-xL | >4800-fold | [14] |

| Selectivity vs. BCL-w | >4800-fold | |

| Activity against MCL-1 | No measurable activity | [14] |

| EC₅₀ in FL5.12-Bcl-2 cells | 4 nM | [14] |

| EC₅₀ in RS4;11 cells | 8 nM | [14] |

This high selectivity for BCL-2 allows Venetoclax to induce apoptosis in BCL-2-dependent tumors while sparing platelets, which rely on BCL-xL for survival.

Clinical Applications and Efficacy

Venetoclax is approved for the treatment of several hematological malignancies.

-

Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL): Venetoclax is indicated for adults with CLL or SLL.[9] Clinical trials, such as the CLL14 and MURANO studies, have demonstrated significant efficacy, both as a monotherapy and in combination with other agents like obinutuzumab or rituximab.[16]

-

Acute Myeloid Leukemia (AML): Venetoclax is used in combination with azacitidine, decitabine, or low-dose cytarabine for the treatment of newly-diagnosed AML in adults who are ineligible for intensive induction chemotherapy.[9][17][18] A phase 3 study showed that the addition of Venetoclax to azacitidine resulted in a significant improvement in overall survival and complete remission rates.[9]

Numerous clinical trials are ongoing to explore the efficacy of Venetoclax in other cancers, including acute lymphoblastic leukemia (ALL) and various lymphomas.[19][20]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxic effects of Venetoclax on a BCL-2-dependent cancer cell line (e.g., RS4;11).

1. Cell Culture:

- Culture RS4;11 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO₂ incubator.

- Maintain cells in the logarithmic growth phase.

2. Compound Preparation:

- Prepare a stock solution of Venetoclax (e.g., 10 mM in DMSO).

- Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations for the dose-response curve.

3. Cell Seeding:

- Harvest and count the cells.

- Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of media.

- Incubate for 24 hours to allow for cell adherence (if applicable) and recovery.

4. Treatment:

- Add 100 µL of the diluted Venetoclax solutions to the respective wells.

- Include a vehicle control (DMSO-containing media) and a positive control (e.g., a known cytotoxic agent).

- Incubate the plate for 48-72 hours.

5. Viability Assessment:

- Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

- Read the absorbance or luminescence according to the manufacturer's protocol.

6. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot the dose-response curve and determine the EC₅₀ value using appropriate software (e.g., GraphPad Prism).

A[label="1. Cell Culture\n(RS4;11 cells)"];

B[label="2. Compound Prep\n(Venetoclax serial dilutions)"];

C [label="3. Cell Seeding\n(96-well plate)"];

D [label="4. Treatment\n(Incubate 48-72h)"];

E [label="5. Viability Assay\n(e.g., MTT)"];

F [label="6. Data Analysis\n(EC50 determination)"];

A -> C;

B -> D;

C -> D -> E -> F;

}

Figure 2: General workflow for an in vitro cytotoxicity assay.

Safety and Resistance

A significant safety concern with Venetoclax is Tumor Lysis Syndrome (TLS), a condition caused by the rapid breakdown of cancer cells.[10][11] TLS can lead to renal failure and other serious complications.[10][11] Therefore, a gradual dose ramp-up schedule and prophylactic measures are crucial at the initiation of therapy.[10] Other common side effects include neutropenia, diarrhea, nausea, and anemia.[9]

Resistance to Venetoclax can emerge through various mechanisms. Upregulation of other anti-apoptotic proteins, such as BCL-xL or MCL-1, can compensate for the inhibition of BCL-2.[15] Research into combination therapies to overcome these resistance mechanisms is an active area of investigation.[15]

Conclusion

Venetoclax represents a major advancement in targeted cancer therapy. Its high selectivity for BCL-2 allows for potent induction of apoptosis in malignant cells with a manageable safety profile. For researchers and drug development professionals, understanding its mechanism of action, pharmacological properties, and clinical applications is essential for leveraging its therapeutic potential and developing next-generation BCL-2 family inhibitors.

References

-

National Cancer Institute. Clinical Trials Using Venetoclax. Available from: [Link]

-

Zhang, H., et al. (2023). Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review. Frontiers in Pharmacology, 14. Available from: [Link]

-

VENCLEXTA® (venetoclax tablets). Mechanism Of Action. Available from: [Link]

-

Wikipedia. Venetoclax. Available from: [Link]

-

VENCLEXTA® (venetoclax tablets). Mechanism Of Action - CLL Combination Therapy. Available from: [Link]

-

Choudhary, G. S., et al. (2015). Pathways and mechanisms of venetoclax resistance. Oncogene, 34(49), 5957–5964. Available from: [Link]

-

Cortes, J. E., et al. (2019). Venetoclax: evidence to date and clinical potential. Journal of Hematology & Oncology, 12(1), 1-13. Available from: [Link]

-

PAN Foundation Trial Finder. Venetoclax and Azacitidine for the Treatment of Acute Myeloid Leukemia in the Post-Transplant Setting. Available from: [Link]

-

PubChem. tert-butyl 6-cyano-2-[2-(4-ethyl-3-iodophenyl)propan-2-yl]-1H-indole-3-carboxylate. Available from: [Link]

-

ClinicalTrials.gov. A Study of Venetoclax in Combination With Azacitidine Versus Azacitidine in Treatment Naïve Participants With Acute Myeloid Leukemia Who Are Ineligible for Standard Induction Therapy. Available from: [Link]

-

AA Blocks. 1256584-75-4 | tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Available from: [Link]

-

VENCLEXTA® (venetoclax tablets). CLL14 & MURANO Clinical Trial Study Designs. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. High-Purity tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate: Key Intermediate for Pharmaceutical Synthesis Manufacturer. Available from: [Link]

-

Synthonix, Inc. tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. High-Purity tert-Butyl 6-cyano-2-intermediate: Your Partner in Alectinib Synthesis. Available from: [Link]

-

Capot Chemical Co., Ltd. MSDS of Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate. Available from: [Link]

-

ChemSrc. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Available from: [Link]

Sources

- 1. tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | 1256584-75-4 | Benchchem [benchchem.com]

- 2. CAS 1256584-75-4: 1,1-Dimethylethyl 6-cyano-2-[1-(4-ethyl-… [cymitquimica.com]

- 3. 1256584-75-4 | CAS DataBase [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate CAS#: 1256584-75-4 [m.chemicalbook.com]

- 7. cphi-online.com [cphi-online.com]

- 8. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 9. Venetoclax - Wikipedia [en.wikipedia.org]

- 10. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 11. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

- 14. selleck.co.jp [selleck.co.jp]

- 15. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. VENCLEXTA® (venetoclax tablets) | CLL14 & MURANO Clinical Trial Study Designs [venclextahcp.com]

- 17. PAN Foundation Trial Finder [trialfinder.panfoundation.org]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Facebook [cancer.gov]

- 20. Venetoclax: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate

This technical guide provides a comprehensive overview of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate, a specialized indole derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the molecular characteristics, a proposed synthetic pathway with mechanistic considerations, and the potential applications of this compound, grounding the discussion in established chemical principles.

Introduction and Molecular Overview

tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is a distinct heterocyclic molecule featuring an indole core functionalized at two key positions. The nitrogen of the indole ring is protected by a tert-butyloxycarbonyl (Boc) group, a common acid-labile protecting group in organic synthesis that enhances solubility in organic solvents and modulates the reactivity of the indole ring. The C3 position is substituted with a 2-cyanopropan-2-yl group, which introduces a sterically hindered quaternary carbon center. This structural motif is of significant interest in medicinal chemistry, as the introduction of a gem-dimethyl group can enhance metabolic stability and the nitrile moiety can act as a hydrogen bond acceptor or be a precursor for other functional groups.

The strategic placement of these functional groups makes this compound a valuable intermediate for the synthesis of more complex molecules, potentially leading to novel therapeutic agents.

Caption: 2D structure of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂N₂O₂ | Calculated |

| Molecular Weight | 298.38 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in dichloromethane, ethyl acetate, THF; Insoluble in water | Predicted |

| XLogP3 | ~4.5 | Predicted |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 (2xO, 2xN) | Calculated |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate can be approached through a few strategic routes. A plausible and efficient method involves the direct cyanoalkylation of the indole core. While the direct alkylation of N-Boc indole can be challenging due to the electron-withdrawing nature of the Boc group, a two-step process is proposed here for robustness.

Proposed Synthetic Pathway

1H NMR of N-Boc-3-substituted indoles

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of N-Boc-3-Substituted Indoles

Abstract

N-Boc-3-substituted indoles are a cornerstone of modern synthetic and medicinal chemistry. Their structural integrity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the primary tool for their characterization. This guide provides a detailed analysis of the ¹H NMR spectra of this molecular class. It delves into the characteristic chemical shifts and coupling constants of the N-Boc-indole core, systematically explores the profound influence of various C3-substituents on the spectral features, and offers a robust experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation to advance their work.

Introduction: The Significance of the N-Boc-3-Substituted Indole Scaffold

The indole ring system is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The introduction of a substituent at the C3-position is a common strategy for modulating biological activity. To facilitate synthesis and subsequent reactions, the indole nitrogen is frequently protected, with the tert-butoxycarbonyl (Boc) group being a popular choice due to its stability and ease of removal under mild acidic conditions.

Accurate and unambiguous structural verification is non-negotiable in the synthesis of these high-value compounds. ¹H NMR spectroscopy provides an unparalleled, non-destructive window into the molecular structure, revealing the electronic environment of each proton.[1] Understanding the nuances of these spectra—how the placement of the Boc group and the nature of the C3-substituent systematically alter the chemical shifts and coupling patterns—is a critical skill for the modern chemist.

Fundamentals: Deciphering the ¹H NMR Spectrum of the N-Boc-Indole Core

Before analyzing the effect of a C3-substituent, one must first understand the spectral signature of the parent N-Boc-indole scaffold. The Boc group's presence significantly alters the electronic distribution within the indole ring compared to its N-H counterpart, leading to distinct chemical shifts.

The N-Boc Protecting Group: The most prominent and easily identifiable signal is that of the Boc group itself. It appears as a sharp singlet, integrating to nine protons, typically in the highly shielded region of δ 1.6-1.7 ppm . Its presence is a clear confirmation of successful N-protection.

The Indole Ring Protons: The protons on the indole core resonate in the aromatic region (typically δ 7.0-8.5 ppm). Their precise chemical shifts and multiplicities are dictated by their electronic environment and their coupling relationships with neighboring protons.[2]

-

H-2: This proton is adjacent to the nitrogen atom. In N-Boc-indole, it typically appears as a doublet or a singlet (if coupling to H-3 is absent) and is shifted downfield relative to an unprotected indole. Its position is highly sensitive to the substituent at C3.

-

H-3: In the parent N-Boc-indole, H-3 is coupled to H-2 and appears as a doublet around δ 6.5 ppm . In the compounds discussed here, this position is substituted.

-

H-7: This proton is situated on the benzene portion of the ring, adjacent to the nitrogen. Due to the steric bulk of the Boc group, H-7 often experiences a significant downfield shift due to steric compression (a through-space deshielding effect) and anisotropy.[3] It commonly resonates as a doublet around δ 8.1-8.2 ppm .

-

H-4: Located peri to the Boc-protected nitrogen, H-4 is also deshielded and typically appears as a doublet around δ 7.6 ppm .

-

H-5 and H-6: These protons are the most shielded of the aromatic signals, appearing as complex multiplets (often triplets of doublets) in the range of δ 7.2-7.4 ppm . Their signals frequently overlap, requiring 2D NMR techniques for unambiguous assignment.[4]

Caption: Labeled structure of the N-Boc-3-substituted indole core.

The Core Analysis: Influence of C3-Substituents on ¹H NMR Spectra

The electronic nature of the substituent at the C3-position is the primary determinant of the chemical shifts of the remaining indole protons, particularly H-2, H-4, and H-7. These effects are transmitted through the π-system of the indole ring.

Electron-Withdrawing Groups (EWGs)

When an EWG (e.g., -CHO, -Br, -CN) is placed at C3, it withdraws electron density from the indole ring. This overall deshielding effect causes the aromatic protons to shift downfield (to a higher ppm value).[1]

-

N-Boc-3-formylindole (R = -CHO): The aldehyde group is a strong EWG.

-

H-2: Experiences a very strong deshielding effect, appearing as a sharp singlet significantly downfield, often around δ 8.2-8.3 ppm .[5][6]

-

H-4: Also strongly deshielded, shifting to approximately δ 8.2-8.4 ppm .

-

Aldehyde Proton (-CHO): A characteristic singlet appears far downfield, typically around δ 10.1 ppm .[7]

-

-

N-Boc-3-bromoindole (R = -Br): The inductive electron-withdrawing effect and anisotropic effect of bromine also cause a downfield shift.[8][9]

-

H-2: Appears as a singlet in the region of δ 7.8 ppm .

-

H-4 and H-7: Shift downfield compared to the unsubstituted parent compound.

-

Electron-Donating Groups (EDGs) and Alkyl Groups

Conversely, EDGs (e.g., alkyl, ether) donate electron density into the ring system, causing a shielding effect that shifts proton signals upfield (to a lower ppm value).

-

N-Boc-3-methylindole (R = -CH₃):

-

H-2: Is shielded relative to the EWG-substituted counterparts, appearing as a singlet further upfield.

-

Methyl Protons (-CH₃): A new singlet integrating to three protons will appear in the alkyl region, typically around δ 2.2-2.4 ppm .

-

Aromatic Protons: The protons on the benzene ring (H-4, H-5, H-6, H-7) will be slightly shielded compared to the parent N-Boc-indole.

-

Summary of Chemical Shifts

The following table summarizes typical ¹H NMR chemical shifts for various N-Boc-3-substituted indoles, illustrating the trends discussed.

| Substituent (R) at C3 | H-2 (δ ppm) | H-4 (δ ppm) | H-5 / H-6 (δ ppm) | H-7 (δ ppm) | Boc (δ ppm) | Other Key Signals (δ ppm) |

| -H | ~7.6 (d) | ~7.6 (d) | ~7.2-7.3 (m) | ~8.1 (d) | ~1.65 (s) | H-3: ~6.5 (d) |

| -CHO | ~8.25 (s) | ~8.3 (d) | ~7.4 (m) | ~8.2 (d) | ~1.70 (s) | -CHO: ~10.1 (s)[7] |

| -Br | ~7.8 (s) | ~7.8 (d) | ~7.3 (m) | ~8.1 (d) | ~1.68 (s) | - |

| -CH₃ | ~7.5 (s) | ~7.5 (d) | ~7.1-7.2 (m) | ~8.0 (d) | ~1.65 (s) | -CH₃: ~2.3 (s) |

Note: Values are approximate and can vary based on the solvent and spectrometer frequency. Data synthesized from multiple sources.[5][7][10]

Coupling Constants (J)

The through-bond coupling between adjacent protons provides definitive information about connectivity.[11] In the indole ring:

-

Ortho coupling (³J): Occurs between adjacent protons (e.g., H-4/H-5, H-5/H-6, H-6/H-7) and is typically the largest, ranging from 6-9 Hz .[12]

-

Meta coupling (⁴J): Occurs across three bonds (e.g., H-4/H-6, H-5/H-7) and is much smaller, around 1-3 Hz .

-

Para coupling (⁵J): (e.g., H-4/H-7) is generally less than 1 Hz and often not resolved.

Analyzing the splitting patterns (doublet, triplet, etc.) and measuring the J-values is crucial for confirming assignments. For example, H-4 will appear as a doublet due to ortho coupling with H-5, while H-5 will be a triplet or doublet of doublets from coupling to both H-4 and H-6.

Caption: Primary through-bond (J) coupling relationships in the indole core.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Reproducible and high-quality data is contingent on a sound experimental methodology.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified N-Boc-3-substituted indole derivative.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for these compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift to 0.00 ppm. Modern spectrometers often reference the residual solvent peak.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This corrects for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity. This is critical for obtaining sharp, well-resolved peaks. An automated shimming routine is standard.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters. For a standard ¹H NMR experiment:

-

Pulse Angle: 90°

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration.

-

Number of Scans (ns): 8 to 16 scans is usually sufficient for a sample of this concentration.

-

-

Initiate the acquisition.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak (or residual solvent peak) to its known chemical shift.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

-

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The ¹H NMR spectrum of an N-Boc-3-substituted indole is rich with structural information. By systematically analyzing the key signals—the Boc group singlet, the downfield-shifted H-7, and the highly sensitive H-2 and H-4 protons—chemists can rapidly confirm the identity and purity of their compounds. The predictable electronic effects of C3-substituents provide a logical framework for interpretation, transforming a complex spectrum into a clear structural confirmation. Mastery of these principles, combined with rigorous experimental technique, is essential for any scientist working in the field of indole chemistry.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Wiley-VCH. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]

-

Spin-spin splitting and coupling - Coupling in 1H NMR. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 439. Retrieved from [Link]

-

Complete 1H NMR assignment of 3-formylindole derivatives. (2006). ResearchGate. Retrieved from [Link]

-

Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]

-

NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 1-Boc-3-bromoindole | 143259-56-7 [sigmaaldrich.com]

- 9. 143259-56-7 Cas No. | 3-Bromo-1H-indole, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 10. 1-BOC-INDOLE(75400-67-8) 1H NMR spectrum [chemicalbook.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

Mass spectrometry analysis of indole carboxylates

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Indole Carboxylates

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven framework for the robust analysis of indole carboxylates using mass spectrometry. Designed for researchers, scientists, and drug development professionals, it moves beyond simple protocols to explain the underlying causality of experimental choices, ensuring the development of self-validating, trustworthy analytical methods.

Chapter 1: The Analytical Challenge of Indole Carboxylates

Indole carboxylates, a class of molecules characterized by an indole ring fused to a pyrrole ring with a carboxylic acid functional group, are of significant biological interest. They include critical signaling molecules like the plant hormone indole-3-acetic acid (IAA) and microbial metabolites such as indole-3-propionic acid (IPA).[1][2][3][4] Their analysis is pivotal in fields ranging from agriculture to human health. However, their chemical nature presents distinct analytical challenges.

The indole moiety itself is relatively non-polar, while the carboxylic acid group is polar and acidic.[5][6] This amphipathic nature can complicate chromatographic retention and separation. Furthermore, the carboxylic acid group (pKa typically ~4-5) dictates ionization behavior. While readily deprotonated for negative-ion mode analysis, they can be challenging to analyze in the often-preferred positive-ion mode without derivatization, as the acidic protons of reversed-phase mobile phases suppress ionization.[7] The low endogenous concentrations of these analytes in complex biological matrices (e.g., plasma, tissue, plant extracts) demand methods with exceptional sensitivity and selectivity.[8][9]

Chapter 2: Strategic Pathways for Method Development

Developing a successful mass spectrometry method for indole carboxylates requires a strategic approach. The primary decision point revolves around whether to pursue direct analysis or to incorporate a derivatization step to enhance detection.

Caption: Decision workflow for selecting an analytical strategy.

The Direct Approach: Negative Ion Electrospray Ionization (ESI)

The most straightforward method is to analyze indole carboxylates in their native form using negative ion ESI. The carboxyl group readily loses a proton to form a [M-H]⁻ ion.

-

Expertise & Experience: This approach is fast and avoids extra sample preparation steps. However, its major drawback is sensitivity suppression by acidic mobile phase additives (e.g., formic acid) commonly used to achieve sharp chromatographic peaks in reversed-phase HPLC.[7] Mobile phases using a weak base like ammonium acetate at a higher pH can be used, but may compromise chromatographic performance for some columns. High-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are highly recommended for this approach to ensure selectivity against matrix interferences.[9][10]

The Sensitivity Enhancement Approach: Chemical Derivatization

For high-sensitivity applications, chemical derivatization is the superior strategy. The goal is to modify the carboxylic acid group to introduce a functionality that is more readily ionized in the positive mode.[11] This strategy offers several advantages:

-

Improved Ionization Efficiency: Incorporating a permanently charged group (e.g., quaternary amine) or a highly basic group (e.g., pyridine) dramatically increases signal intensity in positive ESI mode.[7]

-

Enhanced Chromatographic Retention: Derivatization can alter the polarity of the analyte, improving its retention on reversed-phase columns.

-

Increased Specificity: The derivatization reaction is specific to the carboxyl group, reducing background noise. The derivative also has a unique mass and fragmentation pattern, further enhancing selectivity.

Common derivatization reactions involve coupling the carboxylic acid to an amine-containing reagent using a carbodiimide activator like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Chapter 3: A Practical Guide to Implementation

This section provides actionable protocols and workflows for the analysis of indole carboxylates in biological matrices.

Sample Preparation: The Foundation of Quality Data

Effective sample preparation is critical to remove interferences like proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.

Protocol 1: Protein Precipitation (For Plasma/Serum)

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte like indole-3-propionic-2,2-d2 acid).[8]

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.[8]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50-100 µL of the initial mobile phase for LC-MS injection.

Trustworthiness: The use of a stable isotope-labeled internal standard (SIL-IS) is paramount. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and extraction recovery losses, providing the most accurate quantification.

LC-MS/MS Method Development

Instrumentation:

-

Triple Quadrupole (QqQ): The gold standard for targeted quantification due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[8][12]

-

Q-TOF and Orbitrap: Excellent for method development, metabolite identification, and screening, providing high mass accuracy and resolution to distinguish analytes from matrix interferences.[9][10][13][14]

Table 1: Example LC & MS Parameters for Direct and Derivatized Analysis

| Parameter | Direct Analysis (Negative ESI) | Derivatized Analysis (Positive ESI) |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Acetic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Acetic Acid | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min | 0.4 mL/min |

| Gradient | 10% to 95% B over 8 min | 5% to 90% B over 10 min |

| Ionization Mode | ESI- | ESI+ |

| Capillary Voltage | -3.0 kV | +3.5 kV |

| MS Mode | MRM / Full Scan | MRM / Full Scan |

Authoritative Grounding: The choice of mobile phase additive is critical. While formic acid is standard for positive mode, it can suppress negative mode ionization. Acetic acid or no additive may be preferable for negative mode, though peak shape might be compromised.[7]

Understanding the Fragmentation

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and selective quantification. Indole carboxylates exhibit characteristic fragmentation patterns.

Caption: Key fragmentation pathway for IAA in negative ion mode.

-

Negative Mode: The most common fragmentation is the neutral loss of CO₂ (44 Da) from the carboxylate group.[9] The resulting ion at m/z 130 for IAA is highly specific.

-

Positive Mode (Derivatized): Fragmentation will be dictated by the derivatizing agent. A well-designed reagent will produce a specific, high-intensity product ion, ideal for MRM analysis. For example, derivatives containing a quaternary ammonium group often show a characteristic fragment from the cleavage of a bond within the reagent's structure.

Table 2: Example MRM Transitions for Key Indole Carboxylates (Negative Mode)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| Indole-3-Carboxylic Acid | 160.0 | 116.0 | 15 | Loss of CO₂ |

| Indole-3-Acetic Acid (IAA) | 174.0 | 130.0 | 12 | Loss of CO₂ |

| Indole-3-Propionic Acid (IPA) | 188.1 | 130.0 | 18 | Cleavage of propionic acid side chain |

| Indole-3-Lactic Acid (ILA) | 204.1 | 130.0 | 15 | Loss of lactic acid side chain fragment |

(Note: Collision energies are instrument-dependent and require optimization.)

Chapter 4: Advanced Topics and Troubleshooting

Alternative Ionization Techniques

-

Atmospheric Pressure Chemical Ionization (APCI): Less susceptible to matrix effects than ESI and can be effective for less polar indole derivatives. A validated LC-APCI-MS/MS method has been successfully used for indole quantification.[12][15][16]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Primarily used for mass spectrometry imaging (MSI) to visualize the spatial distribution of analytes in tissue sections. Novel nitro-indole derivatives have shown promise as MALDI matrices, enhancing ionization for a broad class of analytes.[17][18][19]

Common Troubleshooting Scenarios

-

Problem: Low sensitivity/high signal suppression.

-

Cause: Matrix effects from co-eluting compounds (e.g., phospholipids).

-

Solution: Improve sample cleanup (e.g., use Solid Phase Extraction - SPE). Modify chromatographic gradient to separate the analyte from the suppression zone. Consider derivatization.

-

-

Problem: Poor peak shape (tailing).

-

Cause: Secondary interactions with the column stationary phase or active sites in the LC system. For acidic compounds like these, interaction with metal components can be an issue.

-

Solution: Use a mobile phase with an appropriate pH and ionic strength. Consider using a column with end-capping or a biocompatible LC system.

-

-

Problem: Inconsistent results between samples.

-

Cause: Inconsistent sample preparation or degradation of the analyte.

-

Solution: Automate sample preparation where possible. Ensure the use of a stable isotope-labeled internal standard added at the very first step. Check analyte stability in the matrix and autosampler.

-

References

-

Gao, X., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Nováková, L., et al. (2020). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. Available at: [Link]

-

Vlčková, H., et al. (2018). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Liang, Q., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. PubMed. Available at: [Link]

-

Liang, Q., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. ACS Publications. Available at: [Link]

-

Tanaka, H., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

-

Liang, Q., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. ResearchGate. Available at: [Link]

-

Novák, O., et al. (2014). Identification and Profiling of Auxin and Auxin Metabolites. Researcher.Life. Available at: [Link]

-

Weir, T. L., et al. (2020). Microbial metabolite indole-3-propionic acid supplementation does not protect mice from the cardiometabolic consequences of a Western diet. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

-

Wang, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. PubMed. Available at: [Link]

-

Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification – A Review. ResearchGate. Available at: [Link]

-

Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification--A review. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-3-Carboxylic Acid. PubChem. Available at: [Link]

-

Liang, Q., et al. (2024). Supporting Information: Nitro Indole Derivatives as Novel Dual Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. ACS Publications. Available at: [Link]

-

Le, C. H., et al. (2021). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Marine Science. Available at: [Link]

-

Bucha, M., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed. Available at: [Link]

-

Papanikolaou, A., et al. (2021). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. MDPI. Available at: [Link]

-

Bucha, M., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Available at: [Link]

-

Bucha, M., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH. Available at: [Link]

-

Dobrev, P., & Vankova, R. (2012). Analytical Determination of Auxins and Cytokinins. Springer Nature Experiments. Available at: [Link]

-

Perry, R. J., & Walker, V. (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. PMC - NIH. Available at: [Link]

-

Lee, J. H., & Lee, J. (2021). Biological roles of indole-3-acetic acid in Acinetobacter baumannii. PubMed. Available at: [Link]

-

Spaepen, S., & Vanderleyden, J. (2011). Indole-3-acetic acid in plant-microbe interactions. ResearchGate. Available at: [Link]

-

Spaepen, S., et al. (2007). Indole-3-acetic acid in microbial and microorganism-plant signaling. FEMS Microbiology Reviews. Available at: [Link]

-

Rosano, T. G., et al. (2016). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC - PubMed Central. Available at: [Link]

-

Lu, W., et al. (2010). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. PubMed Central. Available at: [Link]

-

Fu, S., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. MDPI. Available at: [Link]

-

Chemcess. (n.d.). Indole: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Available at: [Link]

-

Unknown Author. (2019). Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation. ResearchGate. Available at: [Link]

-

Cui, C., et al. (2016). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. MDPI. Available at: [Link]

-

Liu, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. Available at: [Link]

-

Wang, Y., et al. (2024). Untargeted Metabolomics Based on Ultra-High-Performance Liquid Chromatography Coupled with Quadrupole Orbitrap High-Resolution Mass Spectrometry for Differential Metabolite Analysis of Pinelliae Rhizoma and Its Adulterants. MDPI. Available at: [Link]

- Unknown Author. (n.d.). Preparation and Properties of INDOLE. Source not available.

-

Perry, R. J., & Walker, V. (2023). Concentration (Mean ± SD) of indoles in human plasma, plasma ultrafiltrate (UF) and saliva. ResearchGate. Available at: [Link]

-

Jo, A. R., et al. (2021). Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry for Simultaneous Pesticide Analysis and Method Validation in Sweet Pepper. PubMed Central. Available at: [Link]

-

Khamis, M. M., et al. (2018). Development of a validated LC- MS/MS method for the quantification of 19 endogenous asthma/COPD potential urinary biomarkers. ResearchGate. Available at: [Link]

-

Perry, R. J., & Walker, V. (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. ResearchGate. Available at: [Link]

-

Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Agilent. Available at: [Link]

-

Bucha, M., et al. (2022). A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Hilaris Publisher. Available at: [Link]

-

Unknown Author. (2023). Direct-to-Biology Enabled Molecular Glue Discovery. American Chemical Society. Available at: [Link]

-

Fiehn, O., et al. (2015). Development of a GC/Quadrupole-Orbitrap Mass Spectrometer, Part II: New Approaches for Discovery Metabolomics. ACS Publications. Available at: [Link]

-

Tofwerk. (n.d.). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Tofwerk. Available at: [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

-

Rosano, T. G., et al. (2016). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Semantic Scholar. Available at: [Link]

-

Shimadzu Corporation. (2019). LCMS-9030 quadrupole time-of-flight (Q-TOF) mass spectrometer. YouTube. Available at: [Link]

-

Lu, W., et al. (2024). Selected Ion Monitoring for Orbitrap-Based Metabolomics. Semantic Scholar. Available at: [Link]

Sources

- 1. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]

- 2. Biological roles of indole-3-acetic acid in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. chemcess.com [chemcess.com]

- 6. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry | MDPI [mdpi.com]

- 10. Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry for Simultaneous Pesticide Analysis and Method Validation in Sweet Pepper - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of Cyanopropanyl Indole Derivatives: A Technical Guide for Drug Discovery

Foreword: The Enduring Promise of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its inherent structural features allow it to mimic endogenous molecules and interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] From the potent anticancer vinca alkaloids to the ubiquitous neurotransmitter serotonin, the indole motif is a recurring theme in molecules that shape biology.[3][4] This guide delves into a specific, promising, yet less-explored class of indole derivatives: those bearing a cyanopropanyl substituent. We will traverse their synthesis, explore their biological activities by drawing insights from closely related structures, and provide actionable experimental protocols for their investigation.

The Cyanopropanyl Indole Moiety: A Structural and Synthetic Overview

The cyanopropanyl group, specifically a 3-(1H-indol-3-yl)propanenitrile, introduces a unique combination of a flexible three-carbon linker and a polar, electron-withdrawing nitrile group at the C3 position of the indole ring. This position is a well-established hotspot for biological activity, and modifications here significantly influence the pharmacological profile of the resulting compound.[1]

Rationale for Synthesis: The Michael Addition and Related Strategies

The synthesis of 3-cyanopropanyl indole derivatives can be efficiently achieved through several established methodologies in organic chemistry. The choice of synthetic route is critical as it dictates the potential for diversification and the overall yield and purity of the final compounds.

A primary and highly effective method is the Michael addition of indole to acrylonitrile .[5] This reaction, often catalyzed by a base or a Lewis acid, involves the nucleophilic attack of the electron-rich C3 position of the indole onto the electrophilic β-carbon of acrylonitrile. Zeolites have been reported as effective and reusable catalysts for this transformation, offering a greener alternative to traditional methods.[5]

Another viable approach involves the alkylation of the indole nucleus . This can be accomplished by reacting the indole with a suitable cyanopropyl halide, such as 3-bromopropanenitrile, in the presence of a base to deprotonate the indole nitrogen, facilitating nucleophilic attack.[6]

A related synthetic strategy starts from 2-(1H-indol-2-yl)acetonitrile, which can undergo a Knoevenagel condensation with an appropriate aldehyde to yield indole-acrylonitrile derivatives.[7] While this yields a double bond in the side chain, subsequent reduction could provide the desired cyanopropanyl moiety.

Experimental Protocol: Zeolite-Catalyzed Michael Addition of Indole to Acrylonitrile

This protocol is adapted from established zeolite-mediated Michael addition reactions and provides a robust and environmentally friendly method for the synthesis of 3-(1H-indol-3-yl)propanenitrile.[5]

Materials:

-

Indole

-

Acrylonitrile

-

HY Zeolite (catalyst)

-

Toluene (solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluent)

Procedure:

-

Activate the HY Zeolite catalyst by heating at 120°C under vacuum for 4 hours.

-

In a round-bottom flask, combine indole (1 mmol), acrylonitrile (1.5 mmol), and the activated HY Zeolite (10 mol%).

-

Add toluene (5 mL) and stir the reaction mixture at 50°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 3-(1H-indol-3-yl)propanenitrile.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

While direct studies on cyanopropanyl indole derivatives are emerging, a wealth of information on structurally analogous compounds provides a strong foundation for predicting their biological activities.

Anticancer Properties: Insights from Indole-Acrylonitrile Derivatives

Structurally similar indole-acrylonitrile derivatives have demonstrated significant potential as antitumor agents.[7][8] These compounds have been shown to inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer.[8] The presence of the electron-withdrawing acrylonitrile moiety appears to be crucial for this activity. It is hypothesized that these compounds may act as Michael acceptors, forming covalent bonds with nucleophilic residues (such as cysteine) in key oncogenic proteins, thereby inhibiting their function.[7]

Table 1: Anticancer Activity of Representative Indole-Acrylonitrile Derivatives [8]

| Compound | Cancer Cell Line | GI₅₀ (µM) |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Leukemia (HL-60(TB)) | 0.0244 |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Non-Small Cell Lung Cancer (NCI-H522) | 0.0866 |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Colon Cancer (COLO 205) | 0.938 |

Given the structural similarity, it is highly probable that cyanopropanyl indole derivatives will also exhibit anticancer properties, potentially through similar mechanisms. The saturated propyl chain in cyanopropanyl derivatives, compared to the unsaturated acrylonitrile, may alter the reactivity and pharmacokinetic properties, which warrants further investigation.

Neuroprotective Effects: Learning from Indole-3-Propionic Acid

Indole-3-propionic acid (IPA), a metabolite of tryptophan, shares the same three-carbon chain at the C3 position as cyanopropanyl indoles, differing only in the terminal functional group (carboxylic acid vs. nitrile). IPA has demonstrated significant neuroprotective effects in various models of neuronal damage and oxidative stress.[9][10] It has been shown to attenuate ischemic brain injury by reducing DNA damage and lipid peroxidation.[9][10]

The neuroprotective properties of IPA suggest that cyanopropanyl indole derivatives are promising candidates for the treatment of neurodegenerative diseases. The nitrile group, while more polar than a carboxylic acid, can participate in hydrogen bonding and may offer a different pharmacokinetic profile, potentially enhancing blood-brain barrier penetration.

Antimicrobial Activity

Indole-acrylonitrile derivatives have also been evaluated for their antimicrobial properties and have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8] For instance, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile has been identified as a lead structure for the development of new antimicrobial agents.[8] The saturation of the double bond to form the cyanopropanyl derivative may modulate this activity, and screening against a panel of pathogenic microbes is a logical next step in their biological evaluation.

Experimental Protocols for Biological Evaluation

To ascertain the therapeutic potential of novel cyanopropanyl indole derivatives, a series of well-established in vitro assays are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Cyanopropanyl indole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the cyanopropanyl indole derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Neuroprotective Activity: H₂O₂-Induced Oxidative Stress Assay

This assay evaluates the ability of the compounds to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Complete cell culture medium

-

Cyanopropanyl indole derivatives

-

Hydrogen peroxide (H₂O₂)

-

MTT solution

-

DMSO

-

96-well plates

Procedure:

-

Seed SH-SY5Y cells in 96-well plates and allow them to adhere for 24 hours.

-

Pre-treat the cells with different concentrations of the cyanopropanyl indole derivatives for 2 hours.

-

Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the wells (excluding the control group) and incubate for 24 hours.

-

Assess cell viability using the MTT assay as described in the previous protocol.

-

An increase in cell viability in the presence of the compound compared to the H₂O₂-treated control indicates a neuroprotective effect.

Future Directions and Concluding Remarks

The exploration of cyanopropanyl indole derivatives represents a promising frontier in the ongoing quest for novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the strong biological rationale derived from structurally related molecules, underscores their potential in oncology, neuropharmacology, and infectious diseases.

Future research should focus on:

-

Expansion of the chemical library: Synthesizing a diverse range of cyanopropanyl indole derivatives with substitutions on the indole ring and the propyl chain to establish clear structure-activity relationships.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy studies: Evaluating the most promising candidates in animal models of cancer, neurodegeneration, and infectious diseases.

-

Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profiles of lead compounds.

References

- Sreekumar, R., Rugmini, P., & Padmakumar, R. (2013). Zeolite mediated Michael addition of 1,3-dicarbonyl compounds. Organic & Biomolecular Chemistry, 11(15), 2412-2416.

- Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2023). Pharmaceuticals, 16(7), 918.

- Synthesis of 3-cyanoindole derivatives mediated by copper(I) iodide using benzyl cyanide. (2013). The Journal of Organic Chemistry, 78(7), 3374-3378.

- Hwang, I. K., Yoo, K. Y., Li, H., et al. (2009). Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus. Journal of Neuroscience Research, 87(9), 2126-2137.

- Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023). RSC Advances, 13(31), 21683-21715.

- Nikoofar, K., Kadivar, D., & Shirzadnia, S. (2014). Pharmacological properties of some 3-substituted indole derivatives, a concise overview.

- Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2023). International Journal of Molecular Sciences, 24(13), 10834.

- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Omega, 7(43), 38754-38763.

- Development of indole derivatives as inhibitors targeting STING-dependent inflammation. (2023). Bioorganic & Medicinal Chemistry, 88, 117325.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(12), 2831.

- Cee, V. J., & Erlanson, D. A. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. ACS Medicinal Chemistry Letters, 10(9), 1302-1308.

- Synthesis of 3-cyanoacetyl indole derivatives 1. (n.d.).

- An acid-catalyzed 2-alkylation of indole molecules is developed. (2022). Frontiers in Chemistry, 10, 841362.

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.

- Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023). RSC Advances, 13(31), 21683-21715.

- The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology. (2024). Medicina, 60(9), 1431.

- in the chemical literature: N-alkylation of an indole. (2019, November 19). YouTube.

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). International Journal of Molecular Sciences, 25(1), 543.

- Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus. (2009). Journal of Neuroscience Research, 87(9), 2126-2137.

- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). Pharmaceuticals, 17(7), 899.

- Indole Hybrids With Therapeutic Potential Against Drug-Resistant Cancers: An Update (2021-2025). (2025). Archiv der Pharmazie.

- Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. (2023). Pharmaceuticals, 16(7), 918.